molecular formula CHF3S2 B14629534 Trifluoromethyldisulfane CAS No. 55860-39-4

Trifluoromethyldisulfane

Cat. No.: B14629534
CAS No.: 55860-39-4
M. Wt: 134.15 g/mol
InChI Key: SAMJTQXLWCGHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoromethyldisulfane is a chemical compound characterized by the presence of a trifluoromethyl group attached to a disulfane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoromethyldisulfane can be synthesized through the reaction of trifluoromethylchlorosulfane with an excess of hydrogensulfide. This reaction yields this compound, which can be characterized by its infrared, Raman, nuclear magnetic resonance (NMR), ultraviolet (UV), and mass spectra .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves controlled laboratory conditions to ensure the purity and stability of the compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Trifluoromethyldisulfane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the trifluoromethyl group, which imparts unique reactivity to the compound.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, which can replace one of the sulfur atoms in the disulfane moiety.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylsulfonic acid, while reduction could produce trifluoromethylthiol.

Mechanism of Action

The mechanism by which trifluoromethyldisulfane exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. This group can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    Trifluoromethylsulfane: Similar in structure but contains only one sulfur atom.

    Trifluoromethylthiol: Contains a trifluoromethyl group attached to a thiol group.

    Trifluoromethylsulfonic acid: An oxidized form with a sulfonic acid group.

Uniqueness: Trifluoromethyldisulfane is unique due to the presence of two sulfur atoms in its structure, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

CAS No.

55860-39-4

Molecular Formula

CHF3S2

Molecular Weight

134.15 g/mol

IUPAC Name

disulfanyl(trifluoro)methane

InChI

InChI=1S/CHF3S2/c2-1(3,4)6-5/h5H

InChI Key

SAMJTQXLWCGHPV-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)SS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.